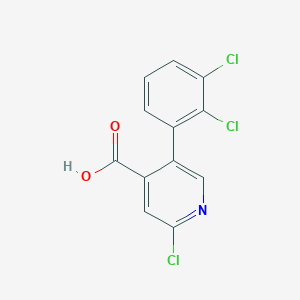

2-Chloro-5-(2,3-dichlorophenyl)isonicotinic acid

Description

2-Chloro-5-(2,3-dichlorophenyl)isonicotinic acid is a halogenated derivative of isonicotinic acid (pyridine-4-carboxylic acid). Its structure features a pyridine core with a carboxylic acid group at position 4, a chlorine atom at position 2, and a 2,3-dichlorophenyl substituent at position 5.

Properties

IUPAC Name |

2-chloro-5-(2,3-dichlorophenyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl3NO2/c13-9-3-1-2-6(11(9)15)8-5-16-10(14)4-7(8)12(17)18/h1-5H,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDJNTXYNTPUIQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=CN=C(C=C2C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20687998 | |

| Record name | 2-Chloro-5-(2,3-dichlorophenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20687998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261980-38-4 | |

| Record name | 2-Chloro-5-(2,3-dichlorophenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20687998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(2,3-dichlorophenyl)isonicotinic acid typically involves the reaction of 2,3-dichlorobenzene with isonicotinic acid under specific conditions. One common method includes the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction, which is known for its mild and functional group tolerant reaction conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium acetate, in an organic solvent like toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(2,3-dichlorophenyl)isonicotinic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the chloro groups to hydrogen or other functional groups.

Substitution: Nucleophilic substitution reactions can replace the chloro groups with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as sodium azide or potassium thiocyanate can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of 2-Chloro-5-(2,3-dichlorophenyl)isonicotinic acid. In vitro assays have demonstrated its cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µg/mL) | Reference Drug |

|---|---|---|

| MCF-7 (Breast) | 10 | Vinblastine |

| HCT-116 (Colon) | 15 | Colchicine |

| PC-3 (Prostate) | 12 | Doxorubicin |

The compound exhibits a dose-dependent inhibition of cell growth, reinforcing its potential as an anticancer agent.

Antioxidant Properties

The compound has shown promising antioxidant capabilities, which can mitigate oxidative stress—a contributing factor in various diseases. Studies indicate that it can enhance superoxide dismutase (SOD) levels, suggesting a protective role against cellular damage.

Enzyme Inhibition

Research indicates that 2-Chloro-5-(2,3-dichlorophenyl)isonicotinic acid acts as an inhibitor for several key enzymes involved in cancer progression:

- VEGFR-2 Inhibition : The compound demonstrated an IC50 value of approximately 0.068 µM against VEGFR-2, indicating high potency compared to other inhibitors like Sorafenib.

Antimicrobial Applications

The compound has been investigated for its antimicrobial properties, particularly its ability to inhibit bacterial enzymes. This suggests potential applications in developing new antibiotics or antimicrobial agents .

Agrochemical Applications

In agricultural research, derivatives of isonicotinic acid have been recognized for their ability to induce disease resistance in plants. This property is crucial for developing sustainable agricultural practices and enhancing crop resilience against pathogens .

In Vitro Studies

A study evaluated the cytotoxic effects on various cancer cell lines using the MTT assay. The results indicated significant inhibition of cell growth across multiple lines, supporting further development as a therapeutic agent .

Molecular Docking Studies

Molecular docking simulations have provided insights into the binding interactions between the compound and target proteins such as VEGFR-2. These studies suggest that its binding mode is similar to known inhibitors, which supports its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(2,3-dichlorophenyl)isonicotinic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of bacterial enzymes, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Key Observations :

- Electron Effects : The trifluoromethyl group in PyCA-3F is strongly electron-withdrawing, enhancing charge transport in optoelectronic applications . In contrast, the dichlorophenyl group in the target compound introduces steric bulk and moderate electron withdrawal.

- Lipophilicity : The target compound’s three chlorine atoms increase its hydrophobicity (ClogP ~3.5 estimated) compared to PyCA-3F (ClogP ~2.1) and the methylthiophenyl analog (ClogP ~2.8).

- Reactivity : The methylthiophenyl group’s sulfur atom may participate in coordination or oxidation reactions, whereas chlorine substituents favor halogen bonding or nucleophilic substitution.

PyCA-3F in Solar Cells

PyCA-3F is co-adsorbed with 2PACz ([2-(9H-carbazol-9-yl)ethyl]phosphonic acid) to form self-assembled monolayers (SAMs) in perovskite and organic solar cells. This combination reduces SAM aggregation, improving interfacial charge transfer and device efficiency (PCE >20% in optimized systems) . The trifluoromethyl group’s electron deficiency enhances dipole alignment at the electrode interface.

Methylthiophenyl Analog in Coordination Chemistry

While direct studies on the methylthiophenyl derivative are sparse, its sulfur atom and carboxylic acid group suggest utility as a ligand in metal-organic frameworks (MOFs). Analogous carboxylate ligands (e.g., 1,4-benzenedicarboxylate) are widely used to construct porous MOFs with high surface areas (>3000 m²/g) .

Biological Activity

2-Chloro-5-(2,3-dichlorophenyl)isonicotinic acid is an organic compound belonging to the class of isonicotinic acid derivatives. Its unique structural features, including a chloro group and a dichlorophenyl substituent, contribute to its diverse biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

The molecular formula for 2-Chloro-5-(2,3-dichlorophenyl)isonicotinic acid is , with a molecular weight of approximately 302.54 g/mol. The structural arrangement significantly influences its chemical reactivity and biological activity.

Antimicrobial Activity

Research indicates that 2-Chloro-5-(2,3-dichlorophenyl)isonicotinic acid exhibits notable antimicrobial properties. The compound has been evaluated against various bacterial strains, including gram-positive bacteria and mycobacteria.

Key Findings:

- Inhibition of Bacterial Growth: The compound demonstrated significant activity against Staphylococcus aureus, Enterococcus faecalis, and Mycobacterium tuberculosis .

- Mechanism of Action: Its antimicrobial effects may involve the inhibition of specific bacterial enzymes or receptors, leading to disrupted cellular functions .

Anticancer Activity

The anticancer potential of 2-Chloro-5-(2,3-dichlorophenyl)isonicotinic acid has been investigated through various in vitro studies.

Cell Viability Assays:

- The compound was tested against several cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung carcinoma). It showed promising results with IC50 values indicating effective growth inhibition .

Comparison with Reference Drugs:

- In comparative studies with standard anticancer agents like Vinblastine and Colchicine, 2-Chloro-5-(2,3-dichlorophenyl)isonicotinic acid exhibited comparable or superior cytotoxic effects .

The biological activity of 2-Chloro-5-(2,3-dichlorophenyl)isonicotinic acid can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition: The compound may inhibit enzymes involved in cellular signaling pathways critical for cancer cell proliferation and survival.

- Induction of Apoptosis: Evidence suggests that it may induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways .

Research Case Studies

| Study | Findings | |

|---|---|---|

| Study on Antimicrobial Properties | Evaluated against multiple bacterial strains; effective against MRSA | Supports potential use as an antimicrobial agent |

| Anticancer Activity Assessment | Tested on five human cancer cell lines; showed significant cytotoxicity | Indicates potential for development as an anticancer therapeutic |

| Mechanism Exploration | Investigated enzyme interactions; suggested inhibition pathways | Provides insight into biological mechanisms underlying activity |

Applications

The potential applications of 2-Chloro-5-(2,3-dichlorophenyl)isonicotinic acid span various fields:

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for optimizing the synthesis of 2-Chloro-5-(2,3-dichlorophenyl)isonicotinic acid?

- Answer : Synthesis optimization should focus on regioselective functionalization and solvent systems. For example, microwave-assisted amination (as demonstrated in analogous chlorinated aromatic systems) can enhance reaction efficiency and selectivity . Reaction parameters (temperature, catalyst loading, and solvent polarity) should be systematically varied using factorial design to identify optimal conditions . Analytical techniques like HPLC or capillary electrophoresis (validated for short analysis times and reproducibility) are critical for monitoring intermediate purity .

Q. How should researchers select analytical techniques for characterizing this compound and its derivatives?

- Answer : A multi-technique approach is advised:

- Structural elucidation : Use H/C NMR and FT-IR to confirm functional groups and substitution patterns.

- Purity assessment : Employ reversed-phase HPLC with UV detection, calibrated against certified reference standards .

- Mass spectrometry (MS) : High-resolution MS (HRMS) can resolve isotopic patterns critical for distinguishing chlorine substituents .

- Validation : Follow ICH guidelines for precision, accuracy, and linearity, as demonstrated in microdialysate analysis methodologies .

Q. What theoretical frameworks are relevant for studying this compound’s reactivity or biological activity?

- Answer : Link research to conceptual frameworks such as:

- Quantum mechanical calculations (e.g., DFT) to predict electronic properties and reaction pathways .

- Structure-activity relationship (SAR) models for hypothesizing biological targets, guided by analogous chlorinated isonicotinic acid derivatives .

- Thermodynamic studies (e.g., phase equilibria in membrane separation) to optimize purification steps .

Q. What safety protocols are essential when handling this compound?

- Answer : Prioritize GHS-compliant practices:

- Use fume hoods and personal protective equipment (PPE) due to potential irritancy (as indicated for structurally similar chlorinated acids) .

- Store in inert atmospheres to prevent decomposition, referencing safety data sheets for analogous compounds .

- Conduct waste disposal via halogen-specific protocols, aligning with EPA guidelines for chlorinated aromatics .

Advanced Research Questions

Q. How can contradictory data on this compound’s stability or reactivity be resolved?

- Answer : Address discrepancies through:

- Controlled replication : Repeat experiments under standardized conditions (e.g., inert atmosphere, humidity control) to isolate environmental variables .

- Cross-validation : Compare results across multiple techniques (e.g., TGA for thermal stability vs. accelerated degradation studies) .

- Multivariate analysis : Apply statistical tools (e.g., PCA) to identify confounding factors in datasets .

Q. What strategies are effective for studying its interactions with biological targets or enzymes?

- Answer : Combine in silico and in vitro methods:

- Molecular docking : Screen against protein databases (e.g., PDB) to prioritize targets .

- Isothermal titration calorimetry (ITC) : Quantify binding affinities and thermodynamic parameters .

- Metabolomic profiling : Use microdialysate sampling (as validated for neurochemicals) to monitor real-time interactions .

Q. How can process engineering challenges in scaling up synthesis be mitigated?

- Answer : Apply CRDC-classified methodologies:

- Membrane separation technologies to enhance yield during purification .

- Process simulation software (e.g., Aspen Plus) to model mass/energy balances and identify bottlenecks .

- Powder technology principles to optimize crystallization and particle size distribution .

Q. What computational models are suitable for predicting environmental persistence or toxicity?

- Answer : Utilize:

- QSAR models trained on chlorinated aromatic datasets to estimate biodegradation rates .

- Molecular dynamics simulations to assess hydrolysis pathways in aquatic environments .

- Life cycle assessment (LCA) frameworks to evaluate ecological impacts across synthesis and disposal phases .

Q. How can researchers design experiments to explore synergistic effects with other bioactive compounds?

- Answer : Implement factorial design :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.